

Application Note: Chromatographic Separation of Alectinib and its Deuterated Analog, Alectinib-d8

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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960

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This document provides a detailed protocol for the chromatographic separation and quantification of Alectinib and its deuterated internal standard, **Alectinib-d8**, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are applicable for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical applications.

Introduction

Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate quantification of Alectinib in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as **Alectinib-d8**, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note consolidates and presents a robust method for the simultaneous determination of Alectinib and **Alectinib-d8**.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Alectinib and **Alectinib-d8**.

Materials and Reagents

- Alectinib reference standard
- **Alectinib-d8** (or 2H6-Alectinib) internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade or ultrapure)
- Human plasma (K2EDTA)
- tert-Butyl methyl ether (TBME)

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted for the extraction of Alectinib and its internal standard from human plasma.

- Spiking: To a 100 μ L aliquot of human plasma, add the appropriate volume of Alectinib standard working solution and 50 μ L of **Alectinib-d8** internal standard working solution.
- Extraction: Add 1.5 mL of tert-butyl methyl ether (TBME) to the plasma sample.
- Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a clean tube.

- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
- Injection: Inject a defined volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize the key parameters for the chromatographic separation and mass spectrometric detection of Alectinib and **Alectinib-d8**, based on established methods.

Table 1: Liquid Chromatography Parameters

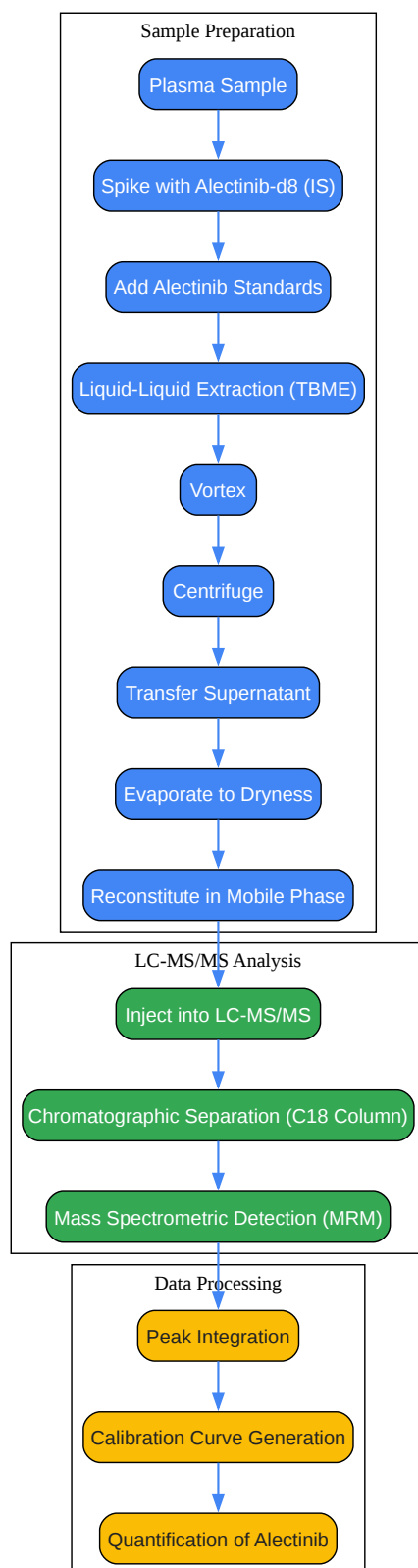
Parameter	Condition 1	Condition 2
LC System	UPLC	HPLC
Column	C18 (1.7 µm, 50 x 2.1 mm ID) [1]	HyPurity® C18
Mobile Phase A	Water with 0.1% Formic Acid	Ammonium acetate in water with 0.1% formic acid [2]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Acetonitrile
Gradient	Gradient elution [1]	Gradient elution [2]
Flow Rate	0.4 mL/min	Not Specified
Column Temp.	40°C	Not Specified
Injection Vol.	5 µL	Not Specified

Table 2: Mass Spectrometry Parameters

Parameter	Alectinib	Alectinib-d8
Mass Spectrometer	Triple Quadrupole	Triple Quadrupole
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)
MRM Transition	m/z 483.2 → 396.1[3][4]	m/z 491.4 → 396.2[5]
Collision Energy	Analyte-dependent optimization required	Analyte-dependent optimization required
Dwell Time	150 ms	Not Specified

Visualizations

The following diagrams illustrate the experimental workflow for the chromatographic separation of Alectinib and **Alectinib-d8**.



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Caption: Experimental workflow for the LC-MS/MS analysis of Alectinib.



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Caption: Logical relationship of components for accurate quantification.

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References

- 1. jchps.com [jchps.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Chemometrically assisted optimization and validation of the HPLC method for the analysis of alectinib and its related impurity with measurement uncertainty evaluation and whiteness, blueness, and greenness profile assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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